molecular formula C9H14N2O2 B13572349 ethyl 2-amino-3-(1H-pyrrol-2-yl)propanoate

ethyl 2-amino-3-(1H-pyrrol-2-yl)propanoate

Cat. No.: B13572349
M. Wt: 182.22 g/mol
InChI Key: LAJAAOYQMDBQFV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1H-pyrrol-2-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(1H-pyrrol-2-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1H-pyrrol-2-yl)propanoate with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1H-pyrrol-2-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 2-amino-3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and amino group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: Contains an indole ring instead of a pyrrole ring.

    Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate: Contains a pyrazole ring instead of a pyrrole ring.

    Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 2-amino-3-(1H-pyrrol-2-yl)propanoate is unique due to its specific combination of functional groups and the presence of the pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 2-amino-3-(1H-pyrrol-2-yl)propanoate

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)8(10)6-7-4-3-5-11-7/h3-5,8,11H,2,6,10H2,1H3

InChI Key

LAJAAOYQMDBQFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CN1)N

Origin of Product

United States

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